Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide

Steric Hindrance Ligand Design Catalysis

Secured by four TMS groups, this ultra-bulky, electron-rich phosphine oxide delivers unmatched steric shielding and extreme hydrophobicity (LogP ~11.30). Essential precursor for high-performance chiral ligands (e.g., BINAP analogs) enabling superior enantioselectivities in asymmetric hydrogenation, hydrocyanation, and cross-coupling of sterically demanding substrates. Its high kinetic stability translates to robust, air-stable metal complexes for industrial catalyst applications. Ideal for probing steric/electronic limits in organometallic chemistry and for developing nonpolar polymer matrix additives with low moisture uptake. Stock & pricing available upon inquiry for gram-to-kilogram scale.

Molecular Formula C24H42OPSi4+
Molecular Weight 489.913
CAS No. 187344-98-5
Cat. No. B573924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide
CAS187344-98-5
SynonymsBIS(3,5-BIS(TRIMETHYLSILYL)PHENYL)PHOSPHINE OXIDE
Molecular FormulaC24H42OPSi4+
Molecular Weight489.913
Structural Identifiers
SMILESC[Si](C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C24H42OPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3/q+1
InChIKeyJBIVLCDVMMUPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (CAS 187344-98-5): A Sterically Crowded, Electronically Tuned Bulky Phosphine Oxide


Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (CAS 187344-98-5) is a tertiary phosphine oxide characterized by its extreme steric bulk and unique electronic profile derived from the 3,5-bis(trimethylsilyl)phenyl substituents. With a molecular formula of C24H43OPSi4 and a high predicted LogP of approximately 11.30, this compound exhibits pronounced hydrophobicity and solubility in nonpolar organic solvents [1][2]. Its structural features confer remarkable kinetic stability, distinguishing it from simpler aryl and alkyl phosphine oxides, and position it as a specialized precursor or ligand scaffold for demanding catalytic applications, particularly in the development of chiral ligands and for investigating steric and electronic effects in organometallic chemistry [3].

Why Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (CAS 187344-98-5) Cannot Be Replaced by Simpler Phosphine Oxides


Generic substitution with simpler, less sterically demanding phosphine oxides (e.g., triphenylphosphine oxide or alkyl phosphine oxides) is not scientifically viable due to fundamental differences in steric and electronic properties that directly govern catalyst performance and material outcomes. The four trimethylsilyl (TMS) groups on the bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide scaffold create an exceptionally crowded and electron-rich environment around the phosphorus center. This extreme steric shielding profoundly influences reaction kinetics and selectivity, as demonstrated in studies of analogous sterically crowded phosphines where the bulky environment dictates ligand coordination geometry and catalytic activity [1]. Furthermore, the electron-donating nature of the TMS-substituted aryl groups contrasts sharply with the electronic profile of non-silylated aryl phosphine oxides, enabling distinct reactivity patterns in asymmetric catalysis, such as enhanced enantioselectivity observed in nickel-catalyzed hydrocyanation [2].

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (CAS 187344-98-5): Quantitative Differentiation Evidence Guide


Extreme Steric Bulk Quantified: Computed Steric Maps vs. Simpler Aryl Phosphine Oxides

While direct steric parameters for Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide are not published, its parent phosphine exhibits a percent buried volume (%Vbur) of approximately 45-50%, classifying it among the most sterically demanding ligands available [1]. This is a substantial increase from the %Vbur of ~30-35% for triphenylphosphine and ~40% for tris(2-methylphenyl)phosphine. The high %Vbur is a direct consequence of the four TMS groups, which create a more shielded environment than non-silylated bulky phosphines.

Steric Hindrance Ligand Design Catalysis

Hydrophobicity and Nonpolar Solubility: LogP Comparison vs. Common Phosphine Oxides

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide possesses a predicted LogP of 11.30 [1], a value significantly higher than that of common phosphine oxides. This extreme lipophilicity, imparted by the four trimethylsilyl groups, dictates its solubility profile and its partitioning behavior in biphasic systems.

Lipophilicity Solubility Material Science

Electronic Tuning: Rate Acceleration in Catalysis via Electron-Donating Silyl Substituents

The electron-donating trimethylsilyl groups on the aryl rings significantly alter the electronic properties of the phosphine oxide compared to non-silylated or electron-withdrawing analogs. Studies on structurally related phosphinite ligands in nickel-catalyzed asymmetric hydrocyanation of vinylarenes have demonstrated that ligands with electron-donating P-aryl substituents dramatically increase enantioselectivity, achieving up to 91% ee for certain substrates, a stark contrast to the lower enantioselectivity observed with electron-neutral or electron-withdrawing ligands [1]. This electronic effect is not merely incremental but can be the difference between a synthetically useful and a non-viable catalytic process.

Electronic Effects Asymmetric Catalysis Ligand Design

Proven Utility as a Precursor for High-Performance Isocyanide Ligands in Rh-Catalyzed Hydrosilylation

A direct derivative of the 3,5-bis(trimethylsilyl)phenyl motif, 2,6-Bis[3,5-bis(trimethylsilyl)phenyl]-4-methylphenyl isocyanide, demonstrated the highest rate acceleration among a series of isocyanide and phosphine ligands tested in the rhodium-catalyzed hydrosilylation of ketones [1]. While the exact turnover frequency (TOF) is not specified, the study's conclusion of it being the 'highest rate acceleration' provides a clear qualitative comparative advantage over other bulky isocyanide and phosphine ligands.

Hydrosilylation Isocyanide Ligands Rhodium Catalysis

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (CAS 187344-98-5): Best-Fit Research and Industrial Application Scenarios


Synthesis of Ultra-Bulky Chiral Ligands for Asymmetric Catalysis

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide serves as a strategic starting material for the synthesis of ultra-bulky, electron-rich chiral phosphine ligands. Its reduction to the parent phosphine, followed by functionalization onto a chiral backbone (e.g., BINAP or similar biphenyl systems), yields ligands with a uniquely crowded steric environment and enhanced electron-donating capacity [1]. This is particularly valuable for challenging asymmetric transformations where high enantioselectivity and catalyst stability are required, such as in the hydrogenation of highly substituted olefins or cross-coupling reactions with bulky substrates [2].

Development of Air-Stable Organometallic Complexes and Catalysts

The extreme steric shielding provided by the 3,5-bis(trimethylsilyl)phenyl groups confers significant kinetic stability to metal complexes, rendering them more resistant to oxidation and hydrolysis than complexes with less bulky phosphine ligands [1]. This property makes Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide-derived ligands ideal for developing robust, air-stable catalysts for industrial applications where ease of handling and long-term stability are critical. This includes processes like hydroformylation and polymerization reactions conducted in nonpolar media [2].

Material Science: Additive for Nonpolar Polymer Matrices

Owing to its exceptionally high LogP (11.30) [1], Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is highly compatible with nonpolar polymer matrices (e.g., polyolefins). It can function as a specialized additive or a flame retardant where high thermal stability and low water uptake are required. Its extreme hydrophobicity ensures minimal leaching or migration in humid environments, a key advantage over more polar phosphine oxide alternatives [2].

Investigating the Limits of Steric and Electronic Effects in Catalysis

As one of the most sterically demanding phosphine oxide scaffolds readily available, Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is a prime candidate for fundamental research aimed at probing the outer limits of steric and electronic effects in homogeneous catalysis [1]. Studies comparing its performance to less bulky or electronically different phosphine oxides can provide invaluable structure-activity relationship data for the rational design of next-generation catalysts with improved selectivity and activity [2].

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